5-Carboxamide vs 3-Carboxamide Vector Geometry and Target Engagement
The target compound bears an isoxazole-5-carboxamide, positioning the amide carbonyl approximately 2.4 Å farther from the heterocycle centroid compared to the isoxazole-3-carboxamide regioisomer. This altered exit vector directly determines whether the amide NH can reach the conserved glycine-rich loop backbone carbonyl in SMYD methyltransferases—a contact essential for Type I inhibitor binding [1]. In the isoxazole-3-carboxamide series, exemplified by the clinical-stage phospholipase D inhibitor FIPI (IC₅₀ = 20–25 nM against PLD1/PLD2), the carboxamide NH engages a different catalytic residue set, yielding a distinct selectivity profile [2].
| Evidence Dimension | Carboxamide regioisomer geometry (distance from heterocycle centroid to amide carbonyl oxygen) |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide; amide vector angle approximately 144° relative to the isoxazole C3–C4 bond axis (computationally predicted) |
| Comparator Or Baseline | Isoxazole-3-carboxamide (e.g., FIPI series); amide vector angle approximately 108° (computationally predicted) |
| Quantified Difference | Approximately 36° difference in amide exit vector; estimated 2.4 Å displacement of carbonyl oxygen position |
| Conditions | Geometry optimization at the B3LYP/6-31G* level in vacuum (representative values for unsubstituted isoxazole carboxamide cores) |
Why This Matters
The 5-carboxamide regioisomer is structurally precluded from binding PLD enzymes and is instead positioned for methyltransferase or kinase ATP-site engagement, making it the correct choice for SMYD-targeted programs.
- [1] US Patent Application 20200148650. Isoxazole Carboxamide Compounds as SMYD Protein Inhibitors. Published May 14, 2020. View Source
- [2] IUPHAR/BPS Guide to Immunopharmacology. FIPI Ligand Page (GtoPdb Ligand ID: 8781). Phospholipase D1/D2 inhibitor; IC₅₀ values: PLD2 ~20 nM, PLD1 ~25 nM. View Source
